2-[(4-Bromophenyl)sulfanyl]cyclopentan-1-one
Description
2-[(4-Bromophenyl)sulfanyl]cyclopentan-1-one is a cyclopentanone derivative featuring a sulfanyl (-S-) group and a 4-bromophenyl substituent. Its molecular formula is C₁₁H₁₁BrOS, with a molecular weight of 271.18 g/mol. The compound’s structure combines the electrophilic ketone moiety of cyclopentanone with the electron-withdrawing bromophenyl group and the nucleophilic sulfanyl bridge.
Properties
Molecular Formula |
C11H11BrOS |
|---|---|
Molecular Weight |
271.18 g/mol |
IUPAC Name |
2-(4-bromophenyl)sulfanylcyclopentan-1-one |
InChI |
InChI=1S/C11H11BrOS/c12-8-4-6-9(7-5-8)14-11-3-1-2-10(11)13/h4-7,11H,1-3H2 |
InChI Key |
PLNQWBZUSLYZNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C1)SC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromophenyl)sulfanyl]cyclopentan-1-one typically involves the reaction of 4-bromothiophenol with cyclopentanone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 2-[(4-Bromophenyl)sulfanyl]cyclopentan-1-one are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromophenyl)sulfanyl]cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the cyclopentanone ring can be reduced to form the corresponding alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the bromine atom.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Cyclopentanol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-Bromophenyl)sulfanyl]cyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Bromophenyl)sulfanyl]cyclopentan-1-one involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfanyl group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, synthesis methods, and physical properties of 2-[(4-Bromophenyl)sulfanyl]cyclopentan-1-one and related compounds:
Key Observations:
Substituent Effects: The sulfanyl group in the target compound enhances nucleophilic reactivity compared to analogs like 2-(4-bromophenyl)cyclopentan-1-one, which lack this functional group. This makes the target compound more amenable to oxidation (e.g., forming sulfoxides or sulfones) . Triazole-containing analogs introduce nitrogen atoms, increasing polarity and hydrogen-bonding capacity, which may influence solubility and biological activity .
Ring Size and Steric Effects: The cyclopentanone ring in the target compound offers moderate ring strain, balancing reactivity and stability.
Spectroscopic and Analytical Data
- 1H NMR :
- The sulfanyl group in the target compound causes deshielding of adjacent protons, leading to distinct shifts (~δ 3.5–4.0 ppm for SCH₂) compared to oxygen or nitrogen analogs.
- Propenyl-substituted analogs (e.g., 2d) show characteristic vinyl proton signals at δ 5.0–6.0 ppm, absent in the target compound .
- 13C NMR: The cyclopentanone carbonyl in the target compound appears at ~δ 210–215 ppm, consistent with analogs. Substituents like propenyl or triazole alter electronic environments, shifting this signal by ±5 ppm .
- IR Spectroscopy: Strong C=O stretches (~1740 cm⁻¹) are common across all cyclopentanone derivatives. Sulfanyl-containing compounds exhibit C-S stretches near 650–700 cm⁻¹ .
Biological Activity
2-[(4-Bromophenyl)sulfanyl]cyclopentan-1-one is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the current understanding of its biological properties, including its synthesis, mechanisms of action, and therapeutic implications.
Synthesis
The synthesis of 2-[(4-Bromophenyl)sulfanyl]cyclopentan-1-one involves several key steps typically starting from cyclopentanone derivatives. The compound can be synthesized through the reaction of cyclopentanone with 4-bromobenzenesulfenyl chloride in the presence of a base, leading to the formation of the desired thioether structure. The following general reaction scheme outlines this process:
- Formation of Sulfenyl Chloride : Reacting 4-bromobenzenesulfenyl chloride with a suitable base.
- Nucleophilic Attack : The cyclopentanone undergoes nucleophilic attack by the sulfur atom, forming the thioether.
- Purification : The product is purified through recrystallization or chromatography.
Antimicrobial Properties
Recent studies have indicated that compounds containing a sulfanyl group exhibit significant antimicrobial activity. For instance, derivatives similar to 2-[(4-Bromophenyl)sulfanyl]cyclopentan-1-one have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymes.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-[(4-Bromophenyl)sulfanyl]cyclopentan-1-one | Staphylococcus aureus | 32 µg/mL |
| 2-[(4-Bromophenyl)sulfanyl]cyclopentan-1-one | Escherichia coli | 64 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The proposed mechanism includes the activation of caspase pathways and modulation of Bcl-2 family proteins.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Caspase activation |
| MCF-7 | 20 | Bcl-2 modulation |
Case Studies
- Study on Antimicrobial Efficacy : In a recent investigation, researchers synthesized various analogues of 2-[(4-Bromophenyl)sulfanyl]cyclopentan-1-one and tested their antimicrobial activity. The results indicated that modifications on the bromophenyl group significantly influenced the activity against Gram-positive and Gram-negative bacteria.
- Anticancer Research : Another study explored the effects of this compound on cell viability in different cancer cell lines. It was found that treatment with varying concentrations led to a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
